Phenylacetyl chloride

説明

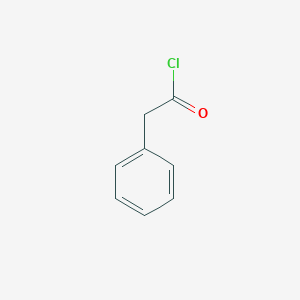

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-phenylacetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO/c9-8(10)6-7-4-2-1-3-5-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMZCDNSFRSVYKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO | |

| Record name | PHENYLACETYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4209 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6059281 | |

| Record name | Benzeneacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Phenylacetyl chloride appears as a colorless volatile liquid with a strong odor. Denser than water. Contact may severely irritate skin, eyes and mucous membranes. May be toxic by ingestion. May also be combustible., Colorless liquid with a strong odor; [CAMEO] Clear light yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | PHENYLACETYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4209 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenylacetyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16559 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

103-80-0 | |

| Record name | PHENYLACETYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4209 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenylacetyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylacetyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetyl chloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenylacetyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.860 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLACETYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T30899DRND | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Phenylacetyl Chloride from Phenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal methods for synthesizing phenylacetyl chloride from phenylacetic acid. This compound is a critical building block in the synthesis of numerous pharmaceuticals, agrochemicals, and other fine chemicals. This document outlines detailed experimental protocols, presents quantitative data for comparative analysis, and illustrates key reaction pathways and workflows.

Introduction

The conversion of phenylacetic acid to its corresponding acid chloride, this compound, is a fundamental transformation in organic synthesis. The increased reactivity of the acyl chloride facilitates a wide range of subsequent reactions, including esterification, amidation, and Friedel-Crafts acylation. The selection of a chlorinating agent is paramount and is often dictated by factors such as yield, purity requirements, reaction conditions, and safety considerations. This guide focuses on the most prevalent and effective methods employing thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus trichloride (B1173362) (PCl₃).

Comparative Analysis of Synthesis Methods

The choice of reagent for the synthesis of this compound directly impacts the reaction conditions, yield, and work-up procedure. The following table summarizes the quantitative data associated with the most common methods.

| Chlorinating Agent | Stoichiometry (Reagent:Acid) | Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) | Boiling Point (°C/mmHg) | Reference |

| Thionyl Chloride (SOCl₂) | Excess | None or CH₂Cl₂ | Reflux (~79°C or ~40°C) | 1 - 4 | High | 94-95/12 | [1][2] |

| Oxalyl Chloride ((COCl)₂) | 1.2 - 2.5 : 1 | Benzene (B151609) or CH₂Cl₂ | Room Temp to Reflux | ~2 | 74 - >90 | 100/12 | [2][3] |

| Phosphorus Trichloride (PCl₃) | 0.5 : 1 | None or Benzene | Steam Bath (~100°C) | 1 - 4 | Not specified | 125-130/40 | [4][5][6] |

Reaction Mechanisms and Workflows

Understanding the underlying mechanisms of these chlorination reactions is crucial for optimizing reaction conditions and troubleshooting.

Reaction with Thionyl Chloride

The reaction of a carboxylic acid with thionyl chloride proceeds through a nucleophilic acyl substitution mechanism. The carboxylic acid oxygen attacks the sulfur of thionyl chloride, leading to the formation of a chlorosulfite intermediate. This intermediate then undergoes nucleophilic attack by the chloride ion, resulting in the formation of the acyl chloride and the evolution of sulfur dioxide and hydrogen chloride gases.[7][8]

General Experimental Workflow

The synthesis of this compound, regardless of the chlorinating agent, follows a general workflow. This involves reaction setup, the reaction itself, removal of excess reagent and solvent, and purification of the final product, typically by distillation.

Experimental Protocols

The following protocols are detailed methodologies for the synthesis of this compound using different chlorinating agents. Extreme caution should be exercised when handling all reagents and the product, as they are corrosive and moisture-sensitive. All operations should be conducted in a well-ventilated fume hood. [9][10]

Method 1: Using Thionyl Chloride (SOCl₂)

This is a common and efficient method for the preparation of acyl chlorides.

Materials:

-

Phenylacetic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (B109758) (CH₂Cl₂) (optional solvent)

-

Dimethylformamide (DMF) (catalyst, optional)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Gas trap (for HCl and SO₂ gases)

-

Distillation apparatus

Procedure:

-

In a dry round-bottom flask equipped with a reflux condenser and a gas trap, place phenylacetic acid.

-

Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the flask at room temperature with stirring. A catalytic amount of DMF (1-2 drops) can be added to accelerate the reaction.[11]

-

The mixture is then heated to reflux and maintained at this temperature for 1 to 4 hours.[1] The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure.[1]

-

The crude this compound is then purified by vacuum distillation.

Method 2: Using Oxalyl Chloride ((COCl)₂)

Oxalyl chloride is a milder chlorinating agent than thionyl chloride and is often used when sensitive functional groups are present.

Materials:

-

Phenylacetic acid or its sodium salt (sodium phenylacetate)

-

Oxalyl chloride ((COCl)₂)

-

Anhydrous benzene or dichloromethane (CH₂Cl₂)

-

Dimethylformamide (DMF) (catalyst)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Addition funnel

-

Magnetic stirrer

-

Gas trap (for HCl, CO, and CO₂ gases)

-

Distillation apparatus

Procedure using Phenylacetic Acid: [3]

-

In a round-bottom flask equipped with a reflux condenser and a gas trap, dissolve phenylacetic acid (1 mole) in an anhydrous solvent like benzene or dichloromethane.

-

Add oxalyl chloride (2 to 2.5 moles) to the solution. Slight warming may be necessary to initiate the reaction, which is indicated by gas evolution.[3]

-

The reaction mixture is then refluxed for approximately 2 hours.[3]

-

After cooling, the excess oxalyl chloride and solvent are removed by distillation.

-

The resulting this compound is purified by vacuum distillation, collecting the fraction boiling at approximately 100°C/12 mmHg.[3]

Procedure using Sodium Phenylacetate (B1230308): [4]

-

To a flask containing oxalyl chloride (8.1 g) in dry benzene (20-30 ml), gradually add dry sodium phenylacetate (10 g). A vigorous reaction with the evolution of hydrogen chloride gas will occur.[4]

-

After the addition is complete, gently reflux the mixture for two hours.[4]

-

Filter the mixture to remove sodium chloride and any unreacted sodium phenylacetate.

-

Distill the filtrate to remove the benzene, followed by vacuum distillation of the this compound. A yield of approximately 71% can be expected.[4]

Method 3: Using Phosphorus Trichloride (PCl₃)

Phosphorus trichloride is another effective reagent for this transformation.

Materials:

-

Phenylacetic acid

-

Phosphorus trichloride (PCl₃)

-

Anhydrous benzene

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle (steam bath)

-

Separatory funnel

-

Distillation apparatus

-

In a round-bottom flask, heat a mixture of phenylacetic acid (0.5 mole) and phosphorus trichloride (0.25 mole) on a steam bath for one hour.[4][5]

-

While the mixture is still warm, add dry benzene (400 ml).

-

Decant the benzene solution of this compound from the deposited phosphorous acid.

-

Remove the benzene by distillation.

-

Purify the this compound by vacuum distillation, collecting the fraction boiling at 125-130°C/40 mmHg.[4]

Safety and Handling

This compound and the chlorinating agents used in its synthesis are hazardous materials that require strict safety protocols.

-

This compound: Corrosive, causes severe skin burns and eye damage, and may cause respiratory irritation. It is also a lachrymator. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9][10] In case of skin contact, wash immediately with plenty of water.[12]

-

Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water to produce toxic gases (SO₂ and HCl).[7] All handling should be done in a fume hood.

-

Oxalyl Chloride: Toxic and corrosive. Reacts with water.[13] Handle with the same precautions as thionyl chloride.

-

Phosphorus Trichloride: Toxic and corrosive. Reacts with water. Handle with appropriate safety measures.

Spill and Waste Disposal: In case of a spill, cover with a dry, inert material such as sand or soda ash and place in a covered container for disposal.[12] Do not use water. Dispose of all chemical waste in accordance with local, state, and federal regulations.[14]

Conclusion

The synthesis of this compound from phenylacetic acid is a well-established and crucial reaction in organic chemistry. The choice between thionyl chloride, oxalyl chloride, and phosphorus trichloride depends on the specific requirements of the synthesis, including scale, desired purity, and the presence of other functional groups. By following the detailed protocols and adhering to the safety guidelines outlined in this guide, researchers can safely and efficiently produce high-quality this compound for their research and development needs.

References

- 1. prepchem.com [prepchem.com]

- 2. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 3. brainly.in [brainly.in]

- 4. prepchem.com [prepchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. lobachemie.com [lobachemie.com]

- 10. fishersci.com [fishersci.com]

- 11. benchchem.com [benchchem.com]

- 12. nj.gov [nj.gov]

- 13. Oxalyl chloride - Wikipedia [en.wikipedia.org]

- 14. chemicalbook.com [chemicalbook.com]

Phenylacetyl Chloride: A Technical Guide for Researchers

Introduction

Phenylacetyl chloride (CAS No. 103-80-0) is a highly reactive acyl chloride that serves as a crucial intermediate in organic synthesis.[1] As a colorless to light yellow volatile liquid with a strong, pungent odor, it is a versatile reagent for introducing the phenylacetyl group into various molecules.[2][3][4] Its utility is particularly pronounced in the fields of pharmaceutical development, agrochemicals, and materials science, where it is employed in the synthesis of esters, amides, and complex aromatic systems.[3][5] This guide provides an in-depth overview of its properties, reactivity, applications, and relevant experimental protocols for research and development professionals.

Chemical and Physical Properties

This compound is characterized by its high reactivity, stemming from the electrophilic carbonyl carbon.[5] It is miscible with common organic solvents like alcohol and ether but reacts with water.[3][4][6] Key physical and chemical data are summarized below for easy reference.

| Property | Value | References |

| CAS Number | 103-80-0 | [2][3][6][7] |

| Molecular Formula | C₈H₇ClO | [2][3][6][7] |

| Molecular Weight | 154.59 g/mol | [2][3][7][8] |

| IUPAC Name | 2-phenylacetyl chloride | [2] |

| Synonyms | Benzeneacetyl chloride, α-Toluyl chloride | [6][9] |

| Appearance | Colorless to light yellow liquid | [2][10][11] |

| Odor | Strong, stinging | [2][10] |

| Boiling Point | 94-95 °C at 12 mmHg | [3][6][8] |

| Density | 1.169 g/mL at 25 °C | [3][6][8] |

| Refractive Index | n20/D 1.5325 | [3][6][8] |

| Flash Point | 102 °C (215.6 °F) | [8][10][11] |

| Solubility | Miscible with alcohol and ether; Decomposes in water | [3][4][6] |

Reactivity and Applications

As an acylating agent, this compound is highly effective in nucleophilic acyl substitution reactions.[5] This reactivity makes it an indispensable tool for chemists.

Key Reactions:

-

Amidation: It readily reacts with primary and secondary amines to yield stable amides, a fundamental transformation in the synthesis of many pharmaceuticals.[5]

-

Esterification: Its reaction with alcohols produces esters, which are widely used as flavorings, fragrances, and solvents.[3][5]

-

Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst, it can acylate aromatic rings, providing a powerful method for constructing more complex aromatic molecules.[5]

Applications in Drug Development and Chemical Synthesis:

-

Pharmaceuticals: It plays a crucial role in the preparation of penicillin and other β-lactam antibiotics.[1][3]

-

Fine Chemicals: It is used in the manufacturing of dyes and as a precursor in the total synthesis of natural products like vialinin B.[3]

-

Polymer Chemistry: It can be employed as a linker in the synthesis of dendrimers.[3]

Safety and Handling

This compound is a corrosive and combustible substance that requires careful handling in a well-ventilated area.[10][12] It is incompatible with strong oxidizing agents, alcohols, bases (including amines), and moisture.[3][4]

| Hazard Information | Description | References |

| GHS Hazard Statements | H290 (May be corrosive to metals), H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation) | [8][10][11] |

| Signal Word | Danger | [8] |

| Primary Hazards | Corrosive, combustible, water-reactive | [2][4][12] |

| Health Effects | Contact can cause severe irritation and burns to the skin and eyes.[2] Inhalation may irritate the nose and throat, leading to coughing and wheezing.[12] Ingestion can cause severe burns to the mouth and throat.[13] | |

| Fire Hazards | Combustible liquid.[12] Vapors may form explosive mixtures with air.[2] In case of fire, poisonous gases such as Hydrogen Chloride and Phosgene may be produced.[12] | |

| Reactivity | Reacts with water, sometimes violently, to release corrosive hydrogen chloride gas.[2][4] |

Personal Protective Equipment (PPE): When handling this compound, appropriate PPE is mandatory. This includes:

-

Eye Protection: Safety glasses or eyeshields.[10]

-

Hand Protection: Protective gloves.[10]

-

Skin and Body Protection: Wear suitable protective clothing.[10]

-

Respiratory Protection: Use in a well-ventilated area or with a respirator (e.g., dust mask type N95).[8][10]

Experimental Protocols

1. Synthesis of this compound from Phenylacetic Acid

A common laboratory method for preparing this compound involves the reaction of phenylacetic acid with a chlorinating agent like oxalyl chloride.[14]

Methodology:

-

Warm a mixture of phenylacetic acid and 2.5 molar equivalents of oxalyl chloride. The reaction can also be carried out in a solvent such as benzene (B151609).[14]

-

The reaction proceeds spontaneously for 15-20 minutes. After the initial reaction subsides, gently reflux the mixture for approximately 2 hours.[14]

-

After reflux, distill the reaction mixture. First, remove the excess oxalyl chloride under atmospheric pressure.[14]

-

Subsequently, distill the remaining mixture under reduced pressure to obtain the purified this compound. A typical yield is around 74%, with a boiling point of 100°C at 12 mmHg.[14]

Alternative Method using Sodium Phenylacetate (B1230308): An alternative and often preferred method involves the gradual addition of one mole of the sodium salt of phenylacetic acid to 1-1.5 moles of oxalyl chloride in benzene.[14][15]

-

Add 10 g of dry sodium phenylacetate portion-wise to a flask containing 8.1 g of oxalyl chloride in 20-30 ml of dry benzene. A vigorous reaction with the evolution of hydrogen chloride gas will occur.[15]

-

After the addition is complete, gently reflux the mixture for two hours.[15]

-

Filter the cooled mixture to remove sodium chloride and any unreacted sodium phenylacetate.[15]

-

Distill the filtrate to first remove the benzene solvent, followed by vacuum distillation of the this compound.[15]

2. Use in Esterification: Synthesis of a Phenylacetate Ester

This compound is an excellent reagent for ester synthesis. The following protocol describes its reaction with an alcohol.[16]

Methodology:

-

Dissolve the prepared this compound (e.g., from 15.6 mmol of phenylacetic acid) in chloroform (B151607) (10 mL).[16]

-

Prepare a solution of the desired alcohol, for instance, (±)-trans-[2-(4-morpholinyl)]cyclohexanol (14.9 mmol), in chloroform (10 mL).[16]

-

Reflux the combined solutions under a nitrogen atmosphere for 12 hours.[16]

-

After cooling, partition the reaction mixture between a 1M sodium hydroxide (B78521) solution (100 mL) and dichloromethane (B109758) (80 mL).[16]

-

Separate the organic layer and extract the aqueous layer with additional dichloromethane (2 x 50 mL).[16]

-

Combine the organic extracts, dry them over sodium sulfate, and remove the solvent under reduced pressure to yield the crude ester.[16]

-

The crude product can then be purified by column chromatography.[16]

Visualizations

The following diagrams illustrate the core reactivity and a typical experimental workflow for this compound.

Caption: Nucleophilic acyl substitution mechanism of this compound.

References

- 1. This compound | High-Purity Reagent Supplier [benchchem.com]

- 2. This compound | C8H7ClO | CID 7679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 103-80-0 [chemicalbook.com]

- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. nbinno.com [nbinno.com]

- 6. 103-80-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. scbt.com [scbt.com]

- 8. This compound 98 103-80-0 [sigmaaldrich.com]

- 9. scent.vn [scent.vn]

- 10. lobachemie.com [lobachemie.com]

- 11. This compound | 103-80-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 12. nj.gov [nj.gov]

- 13. chemicalbook.com [chemicalbook.com]

- 14. Synthesis of this compound , Hive Methods Discourse [chemistry.mdma.ch]

- 15. prepchem.com [prepchem.com]

- 16. Synthesis routes of this compound [benchchem.com]

An In-depth Technical Guide to the Reactivity of Phenylacetyl Chloride with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylacetyl chloride is a highly reactive acylating agent extensively utilized in organic synthesis, particularly in the pharmaceutical and fine chemical industries.[1] Its reactivity stems from the electrophilic nature of the carbonyl carbon, making it susceptible to attack by a wide range of nucleophiles.[2] This technical guide provides a comprehensive overview of the reactivity of this compound with common nucleophiles, including amines, alcohols, and water. It delves into the underlying reaction mechanisms, presents available quantitative kinetic and yield data, and offers detailed experimental protocols for key transformations. Visualizations of reaction pathways and experimental workflows are provided to facilitate a deeper understanding of the principles governing these reactions.

Core Principles of Reactivity

The reactivity of this compound is primarily governed by the nucleophilic acyl substitution mechanism. This process generally proceeds through a two-step addition-elimination pathway involving a tetrahedral intermediate.[3]

-

Nucleophilic Attack: A nucleophile attacks the electrophilic carbonyl carbon of this compound, leading to the formation of a tetrahedral intermediate.[1]

-

Leaving Group Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.[1]

The rate and mechanism of these reactions can be significantly influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of any catalysts. In more ionizing, less nucleophilic solvents, the reaction mechanism can shift towards an SN1-like pathway involving the formation of an acylium ion intermediate.[1]

Data Presentation: Reactivity with Various Nucleophiles

The following tables summarize available quantitative data on the reactivity of this compound and related acyl chlorides with different nucleophiles. It is important to note that direct comparison of all data is challenging due to variations in experimental conditions across different studies.

Table 1: Amidation of this compound and its Analogs

| Nucleophile | Product | Yield (%) | Reaction Conditions | Reference |

| Benzylamine | N-benzyl-2-phenylacetamide | Not specified | Powdered KOH, various solvents and temperatures | [4] |

| Aniline | N-phenyl-2-phenylacetamide | Not specified | Powdered KOH, microwave irradiation | [5] |

| 4-Nitroaniline | N-(4-nitrophenyl)-2-phenylacetamide | Not specified | Powdered KOH, various solvents and temperatures | [6] |

| 4-Chloroaniline | N-(4-chlorophenyl)-2-phenylacetamide | Not specified | Powdered KOH, various solvents and temperatures | |

| 5,5'-(2,2'-thiobis...) | N,N'-...bis(2-phenylacetamide) | 88% | NEt₃ in DMA, stirred overnight at room temperature | [1] |

Table 2: Esterification of Alcohols and Phenols with this compound and its Analogs

| Nucleophile | Product | Yield (%) | Reaction Conditions | Reference |

| (±)-1-Phenylethanol | Ester | 99% | Cp₂TiCl, Mn, CH₂I₂, THF, quenched with valeroyl chloride | [7] |

| 2-Phenylethanol | Ester | 78-99% | Cp₂TiCl, Mn, CH₂I₂, THF, quenched with benzoyl chloride | [7] |

| Phenol | Phenyl acetate | ~100% | 10% NaOH, TBAC, Dichloromethane (B109758), 0°C, 5 min | [4] |

| Various unhindered phenols | Phenyl esters | Good to quantitative | Phase transfer catalysis, basic biphasic medium | [8] |

| Various secondary alcohols | Esters | High (e.g., 98%) | Various catalysts and conditions | [9] |

Table 3: Solvolysis of this compound and Related Acyl Chlorides

| Acyl Chloride | Solvent | Rate Constant (k) | Temperature (°C) | Mechanism | Reference |

| This compound | Ethanol/water mixtures | Rate constants reported | 0 | Addition-elimination in ethanol, ionization in <80% aqueous ethanol | [1] |

| Dithis compound | 34 different solvents | Rate constants reported | 10 | SN2 mechanism | [10] |

| This compound | Methanol-acetonitrile mixtures | Rate constants reported | -15.0 to 0.0 | Associative SN2 | [11] |

Experimental Protocols

The following are detailed methodologies for key reactions involving this compound.

General Procedure for the Synthesis of N-Substituted Phenylacetamides

This protocol is a general method for the acylation of primary or secondary amines with this compound.

Materials:

-

Primary or secondary amine (1.0 eq)

-

This compound (1.05 - 1.1 eq)

-

Triethylamine (B128534) (Et₃N) or Pyridine (1.1-1.5 eq)

-

Dry dichloromethane (DCM) or tetrahydrofuran (B95107) (THF)

-

1 M HCl solution

-

Saturated NaHCO₃ solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in dry DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C using an ice bath.

-

Dissolve this compound (1.1 eq) in a minimal amount of dry DCM.

-

Add the this compound solution dropwise to the cooled amine solution over 15-30 minutes with vigorous stirring.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir for an additional 2-12 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or silica (B1680970) gel column chromatography.

General Procedure for the Esterification of Alcohols

This protocol describes a general method for the synthesis of phenylacetate (B1230308) esters from alcohols.

Materials:

-

Alcohol (1.0 eq)

-

This compound (1.1 eq)

-

Triethylamine (1.2 eq) or Pyridine

-

Anhydrous dichloromethane (DCM)

-

Deionized water

-

Brine

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the alcohol (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

To the cooled solution, add triethylamine (1.2 equivalents) dropwise.

-

In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DCM.

-

Transfer the this compound solution to a dropping funnel and add it dropwise to the stirred alcohol-base solution at 0 °C over a period of 15-30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation.

Mandatory Visualizations

Reaction Mechanisms

The following diagrams illustrate the fundamental mechanisms of this compound reactivity.

Caption: General mechanism of nucleophilic acyl substitution on this compound.

Experimental Workflow

The following diagram outlines a typical experimental workflow for conducting and analyzing a kinetic study of the reaction between this compound and a nucleophile.

Caption: Experimental workflow for a kinetic study of this compound reactivity.

Logical Relationships

This diagram illustrates a decision-making process for selecting appropriate reaction conditions for the acylation of a nucleophile with this compound.

Caption: Decision flowchart for selecting acylation reaction conditions.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, primarily utilized for the introduction of the phenylacetyl group into various molecules through nucleophilic acyl substitution reactions. Its high reactivity necessitates careful control of reaction conditions to achieve desired outcomes and minimize side reactions. This guide has provided an in-depth overview of its reactivity with key nucleophiles, supported by available quantitative data and detailed experimental protocols. The provided visualizations of reaction mechanisms and workflows offer a conceptual framework for understanding and applying these important transformations in a research and development setting. Further systematic kinetic studies under standardized conditions would be invaluable for building a more comprehensive and directly comparative dataset of this compound's reactivity with a broader range of nucleophiles.

References

- 1. benchchem.com [benchchem.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. chemrxiv.org [chemrxiv.org]

- 4. uhra.herts.ac.uk [uhra.herts.ac.uk]

- 5. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. researchgate.net [researchgate.net]

- 8. asianpubs.org [asianpubs.org]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Phenylacetyl Chloride: A Comprehensive Technical Guide to its Mechanism of Action in Acylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of phenylacetyl chloride in acylation reactions. This compound is a crucial reagent in organic synthesis, widely utilized for the introduction of the phenylacetyl group into a variety of molecules, a key step in the synthesis of numerous pharmaceuticals and other bioactive compounds. This document details the underlying chemical principles, provides experimental protocols, and presents quantitative data to facilitate a comprehensive understanding for researchers and professionals in drug development.

Core Mechanism: Nucleophilic Acyl Substitution

The primary mechanism through which this compound participates in acylation is nucleophilic acyl substitution . In this reaction, a nucleophile attacks the electrophilic carbonyl carbon of the this compound. This is followed by the departure of the chloride ion, which is an excellent leaving group, resulting in the formation of a new acyl compound. The reactivity of this compound is attributed to the electron-withdrawing inductive effect of the chlorine atom, which polarizes the carbonyl group and makes the carbonyl carbon highly susceptible to nucleophilic attack.

The reaction can be generalized into two main steps:

-

Nucleophilic attack: The nucleophile (Nu:) adds to the carbonyl carbon of the this compound, breaking the C=O pi bond and forming a tetrahedral intermediate.

-

Leaving group departure: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the chloride ion (Cl-).

This fundamental mechanism is central to a variety of acylation reactions, including Friedel-Crafts acylation, esterification, and amidation.

Friedel-Crafts Acylation: A Key Application

A prominent example of this compound's utility is the Friedel-Crafts acylation, an electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring.[1][2] In this reaction, a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is employed to generate a highly reactive electrophile, the acylium ion.[1][3]

The mechanism proceeds through the following key steps:

-

Formation of the Acylium Ion: this compound reacts with the Lewis acid catalyst (e.g., AlCl₃). The aluminum chloride coordinates to the chlorine atom of the acyl chloride, which polarizes the C-Cl bond and facilitates its cleavage. This generates a resonance-stabilized acylium ion (C₆H₅CH₂CO⁺), which serves as the potent electrophile.[4][5]

-

Electrophilic Attack: The electron-rich π system of the aromatic ring attacks the electrophilic acylium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex.[4]

-

Deprotonation and Regeneration of Catalyst: A weak base, typically AlCl₄⁻ (formed in the initial step), removes a proton from the carbon atom bearing the new acyl group. This step restores the aromaticity of the ring and regenerates the Lewis acid catalyst (AlCl₃).[3]

An important consideration in Friedel-Crafts acylation is that the product, an aryl ketone, can form a complex with the Lewis acid catalyst.[6] This complexation deactivates the product towards further acylation, thus preventing polysubstitution, a common issue in Friedel-Crafts alkylation.[2][4] Consequently, stoichiometric amounts of the Lewis acid catalyst are often required.[2][6] The desired ketone is liberated from the complex by the addition of water in a work-up step.

Caption: Friedel-Crafts Acylation Workflow.

Acylation of Amines and Alcohols

This compound readily reacts with primary and secondary amines to form N-substituted phenylacetamides. Similarly, it reacts with alcohols to yield phenylacetate (B1230308) esters. These reactions also proceed via the nucleophilic acyl substitution mechanism. In these cases, the amine or alcohol acts as the nucleophile, attacking the carbonyl carbon of this compound. A base, such as pyridine (B92270) or triethylamine (B128534), is often added to neutralize the hydrogen chloride (HCl) byproduct that is formed, driving the reaction to completion.

Caption: General Nucleophilic Acyl Substitution.

Experimental Protocols

4.1. Friedel-Crafts Acylation of Benzene with this compound

This protocol describes the synthesis of 1,2-diphenylethanone (deoxybenzoin) via the Friedel-Crafts acylation of benzene.

Materials:

-

This compound

-

Anhydrous benzene

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (B109758) (DCM) as solvent

-

Ice bath

-

Hydrochloric acid (HCl), dilute solution

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask with a reflux condenser and a dropping funnel

-

Magnetic stirrer

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the suspension to 0-5 °C using an ice bath.

-

Addition of this compound: Add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane dropwise to the cooled suspension over 30-60 minutes. Stir the mixture for an additional 15-30 minutes at 0-5 °C.

-

Addition of Benzene: Add anhydrous benzene (1.0-1.2 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0-5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete (monitored by TLC).

-

Quenching: Carefully and slowly pour the reaction mixture over crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Washing: Combine the organic layers and wash successively with dilute HCl, water, saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.

4.2. Amidation of Benzylamine (B48309) with this compound

This protocol describes the synthesis of N-benzyl-2-phenylacetamide.

Materials:

-

This compound

-

Benzylamine

-

Triethylamine (Et₃N) or pyridine

-

Dichloromethane (DCM) or diethyl ether as solvent

-

Ice bath

-

Hydrochloric acid (HCl), 1M solution

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve benzylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in dichloromethane.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of this compound: Add a solution of this compound (1.05 equivalents) in dichloromethane dropwise to the cooled solution.

-

Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2 hours, or until completion as monitored by TLC.

-

Washing: Wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by recrystallization or column chromatography.

Quantitative Data

The efficiency of acylation reactions with this compound is influenced by various factors, including the choice of catalyst, solvent, and reaction temperature. The following tables summarize representative data from the literature.

Table 1: Influence of Lewis Acid Catalyst on the Yield of Friedel-Crafts Acylation of Anisole with Acetyl Chloride (as a model)

| Catalyst | Mole Ratio (Catalyst:Acyl Chloride) | Temperature (°C) | Time (h) | Yield (%) |

| AlCl₃ | 1.1 : 1 | 25 | 2 | 95 |

| FeCl₃ | 1.1 : 1 | 25 | 4 | 85 |

| ZnCl₂ | 1.1 : 1 | 60 | 6 | 70 |

| BF₃·OEt₂ | 1.1 : 1 | 25 | 5 | 78 |

Note: This table presents model data for a similar acylation to illustrate the relative effectiveness of different Lewis acids. Specific yields for this compound may vary.

Table 2: Solvent Effects on the Acylation of Benzylamine

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Dichloromethane | 25 | 2 | 98 |

| Diethyl Ether | 25 | 3 | 92 |

| Tetrahydrofuran | 25 | 3 | 90 |

| Acetonitrile | 25 | 4 | 85 |

Note: This table illustrates the general trend of solvent polarity on reaction rates and yields for a typical amidation reaction.

Conclusion

This compound is a versatile and highly reactive acylating agent, primarily operating through a nucleophilic acyl substitution mechanism. Its application in Friedel-Crafts acylation, facilitated by Lewis acid catalysis, provides a reliable method for the synthesis of aryl ketones, which are important intermediates in medicinal chemistry. Furthermore, its reactions with amines and alcohols offer efficient routes to amides and esters, respectively. A thorough understanding of its reaction mechanisms, optimization of reaction conditions, and appropriate experimental protocols are essential for its effective utilization in research and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. Friedel-Crafts Acylation [organic-chemistry.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 5. Benzene reacts with acetyl chloride in presence of class 11 chemistry CBSE [vedantu.com]

- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

Navigating the Synthesis Landscape: A Comprehensive Technical Guide to Phenylacetyl Chloride Handling

For researchers, scientists, and professionals in the dynamic field of drug development, the safe and effective handling of reactive chemical intermediates is paramount. Phenylacetyl chloride, a key building block in the synthesis of numerous pharmaceuticals and fragrances, demands a thorough understanding of its properties and associated risks. This in-depth technical guide provides a core repository of safety data, handling protocols, and emergency procedures to ensure the well-being of laboratory personnel and the integrity of research outcomes.

Core Safety and Hazard Profile

This compound is a corrosive and moisture-sensitive liquid that reacts violently with water, producing toxic hydrogen chloride gas.[1][2][3] It is crucial to handle this reagent under anhydrous conditions in a well-ventilated fume hood.

Globally Harmonized System (GHS) Classification

The GHS provides a standardized approach to hazard communication. The classification for this compound underscores its significant risks.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage[4][5] |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage[6] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[4][5] |

| Corrosive to Metals | 1 | H290: May be corrosive to metals[6][7] |

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling and use in experimental design.

| Property | Value |

| Molecular Formula | C₈H₇ClO[5] |

| Molecular Weight | 154.59 g/mol [8] |

| Appearance | Colorless to pale yellow liquid[4] |

| Density | 1.169 g/mL at 25 °C[3] |

| Boiling Point | 94-95 °C at 12 mmHg[3] |

| Flash Point | 102 °C (215.6 °F)[5] |

| Solubility | Miscible with alcohol and ether; reacts with water[3] |

| Refractive Index | n20/D 1.5325[4] |

Personal Protective Equipment (PPE): The First Line of Defense

The appropriate selection and consistent use of PPE are non-negotiable when working with this compound.[1]

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles and a full-face shield.[9] | Protects against splashes and corrosive vapors. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). Gloves should be inspected before use and disposed of after contact.[9] | Prevents severe skin burns and irritation upon contact. |

| Body Protection | A chemical-resistant laboratory coat, fully buttoned, with long sleeves.[4] | Protects skin from accidental splashes. |

| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood is typically sufficient. If ventilation is inadequate, a respirator with an appropriate cartridge (e.g., ABEK type) may be necessary.[6] | Protects against inhalation of corrosive and irritating vapors. |

Emergency Procedures and First Aid

Immediate and appropriate action is critical in the event of an exposure or spill.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3] |

| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |

Firefighting Measures

This compound is a combustible liquid.[2] In the event of a fire, the following measures should be taken:

| Extinguishing Media | Unsuitable Extinguishing Media | Specific Hazards | Firefighting Protective Equipment |

| Dry chemical, carbon dioxide, alcohol-resistant foam, or water spray (fog).[4][10] | A direct stream of water should be avoided as it can react violently with this compound.[2] | Thermal decomposition can produce toxic and corrosive gases, including carbon monoxide, carbon dioxide, and hydrogen chloride.[3] | Wear a self-contained breathing apparatus (SCBA) and full protective clothing.[4][9] |

Experimental Protocols: From Handling to Disposal

The following sections provide detailed methodologies for key procedures involving this compound. These protocols are intended as a guide and should be adapted to specific laboratory conditions and regulatory requirements.

Spill Cleanup Protocol

In the event of a spill, immediate and safe cleanup is essential to mitigate hazards.

Materials:

-

Personal Protective Equipment (as specified in the PPE table)

-

Inert absorbent material (e.g., sand, dry lime, or soda ash)[8]

-

Sealable, labeled waste container

-

Decontamination solution (e.g., 5% sodium bicarbonate solution)

-

pH paper

Procedure:

-

Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area. Ensure the area is well-ventilated, preferably within a chemical fume hood.[1]

-

Contain the Spill: If safe to do so, contain the spill using an inert absorbent material. Do not use combustible materials like paper towels.

-

Neutralize and Absorb: Cautiously cover the spill with an excess of inert absorbent material such as sand, dry lime, or soda ash.[8]

-

Collect the Waste: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled, and sealable waste container.

-

Decontaminate the Area: Decontaminate the spill area with a 5% sodium bicarbonate solution. Test the pH of the decontaminated area with pH paper to ensure neutralization.

-

Final Cleaning: Wipe the area with a damp cloth and then a dry one.

-

Dispose of Waste: Dispose of all contaminated materials, including gloves and cleaning materials, as hazardous waste in accordance with local, state, and federal regulations.[1]

Quenching Protocol for Reaction Mixtures

Unreacted this compound in a reaction mixture must be safely quenched before workup.

Materials:

-

Ice bath

-

Dropping funnel

-

Stirring apparatus

-

Saturated sodium bicarbonate solution or another suitable basic solution

Procedure:

-

Cool the Reaction Mixture: Cool the reaction vessel to 0 °C using an ice bath to control the exotherm of the quenching process.

-

Slow Addition of Quenching Agent: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate dropwise to the cooled and stirred reaction mixture. The rate of addition should be controlled to manage the evolution of gas (CO₂) and heat.

-

Monitor the Quench: Continue the addition until the gas evolution ceases, indicating that the reactive acyl chloride has been consumed.

-

Check pH: After the addition is complete, check the pH of the aqueous layer to ensure it is neutral or slightly basic.

-

Proceed with Workup: Once the quench is complete, the reaction mixture can be safely worked up (e.g., extraction, separation).

Analytical Detection: High-Performance Liquid Chromatography (HPLC)

For quality control and reaction monitoring, a stability-indicating HPLC method can be developed to quantify this compound and its degradation products. The following provides a general framework for method development.

Objective: To develop a quantitative HPLC method to separate and quantify this compound from its primary degradation product, phenylacetic acid.

Instrumentation and Materials:

-

HPLC system with a UV or Diode Array Detector (DAD)

-

C18 reversed-phase column

-

Mobile phase: Acetonitrile (B52724) and water (with or without a modifier like formic acid or trifluoroacetic acid)

-

This compound and phenylacetic acid standards

Method Development Workflow:

-

Column and Mobile Phase Selection: Start with a standard C18 column. A gradient elution method with acetonitrile and water is a good starting point.

-

Wavelength Selection: Determine the optimal UV detection wavelength by acquiring the UV spectra of both this compound and phenylacetic acid.

-

Optimization: Optimize the gradient, flow rate, and column temperature to achieve good separation and peak shape.

-

Validation: Validate the method for specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantitation (LOQ) according to established guidelines.

Visualizing Safe Handling and Emergency Response

To further clarify the necessary precautions and procedures, the following diagrams illustrate key logical relationships in the safe handling of this compound.

Caption: GHS Hazard Classification for this compound.

Caption: Personal Protective Equipment for Handling this compound.

Caption: Recommended Fire Extinguisher Types for this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. fishersci.com [fishersci.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. This compound, 98% 100 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 8. nj.gov [nj.gov]

- 9. lobachemie.com [lobachemie.com]

- 10. This compound | C8H7ClO | CID 7679 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Storage and Stability of Phenylacetyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Phenylacetyl chloride is a highly reactive acyl chloride that serves as a crucial building block in organic synthesis, particularly in the pharmaceutical industry for the production of penicillins and other active pharmaceutical ingredients. Its utility is intrinsically linked to its high reactivity, which also dictates its inherent instability. Proper storage and handling are paramount to ensure its purity, prevent degradation, and guarantee the safety of laboratory personnel. This technical guide provides a comprehensive overview of the optimal storage conditions, stability profile, and methodologies for assessing the integrity of this compound.

Core Stability and Storage Recommendations

The stability of this compound is primarily influenced by its sensitivity to moisture, temperature, and light, as well as its compatibility with storage materials. Adherence to recommended storage protocols is critical for preserving its chemical integrity.

General Storage Conditions

This compound should be stored in a cool, dry, and well-ventilated area, away from incompatible substances.[1][2][3][4] The recommended storage temperature is between 2°C and 8°C.[1][3] It is crucial to keep the container tightly sealed to prevent exposure to atmospheric moisture.[1][3] For long-term storage, particularly after the container has been opened, blanketing the compound with an inert gas such as nitrogen or argon is a highly recommended practice to displace moisture and air.

Incompatible Materials and Conditions

To prevent hazardous reactions and degradation, this compound must be stored separately from a range of substances. It is incompatible with water, alcohols, strong bases (including amines), and strong oxidizing agents.[2][4][5] Contact with these substances can lead to vigorous and exothermic reactions.[5] Additionally, it can be corrosive to certain metals, making glass containers with resistant liners the preferred choice for storage.[6]

Quantitative Data on Physical and Storage Properties

The following table summarizes key quantitative data pertinent to the storage and handling of this compound.

| Parameter | Value | Citation |

| Storage Temperature | 2-8°C | [1][3] |

| Flash Point | 102°C | [No citation] |

| Boiling Point | 94-95°C @ 12 mmHg | [1] |

| Density | 1.169 g/mL at 25°C | [1] |

Material Compatibility for Storage

Selecting the appropriate container material is vital for the long-term stability of this compound. The following table provides guidance on compatible and incompatible materials.

| Material | Compatibility | Rationale / Citation |

| Glass (Borosilicate) | Recommended | Inert to acyl chlorides.[6] |

| PTFE (Polytetrafluoroethylene) | Recommended | High chemical resistance; suitable for liners and seals. |

| Stainless Steel | Good | Generally resistant, but testing for specific grades is advisable. |

| Aluminum | Not Recommended | Can be corroded by acyl chlorides, especially in the presence of moisture. |

| Plastics (General) | Not Recommended | Susceptible to degradation and leaching. |

| Rubber and Elastomers | Not Recommended | Prone to swelling and degradation upon contact. |

Degradation Pathways and Stability Profile

The primary degradation pathway for this compound is hydrolysis, which occurs upon contact with water or moisture. This reaction produces phenylacetic acid and corrosive hydrochloric acid gas.[5] The presence of even atmospheric moisture is sufficient to initiate this degradation, leading to a decrease in purity over time.[6]

Experimental Protocols for Stability Assessment

For applications in drug development and other highly regulated fields, it is often necessary to perform stability studies to determine the shelf-life of this compound under specific laboratory conditions. A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), should be developed and validated.

Framework for a Stability-Indicating HPLC Method

Objective: To develop and validate a quantitative HPLC method capable of separating and quantifying this compound from its potential degradation products, primarily phenylacetic acid.

Example Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% phosphoric acid)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a suitable wavelength (e.g., 220 nm)

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

Forced Degradation Protocol

Forced degradation studies are essential to demonstrate the specificity of the stability-indicating method. The following are example stress conditions:

-

Acid Hydrolysis: Dissolve the sample in a 0.1 M HCl solution and heat at 60°C.

-

Base Hydrolysis: Dissolve the sample in a 0.1 M NaOH solution at room temperature.

-

Oxidative Degradation: Treat the sample with a 3% H₂O₂ solution at room temperature.

-

Thermal Degradation: Expose the solid sample to 80°C.

-

Photolytic Degradation: Expose the sample to UV light (e.g., 254 nm).

Samples should be collected at various time points and analyzed by the developed HPLC method to track the formation of degradation products and the decrease in the parent compound.

References

The Pivotal Role of Phenylacetyl Chloride in Pharmaceutical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylacetyl chloride, a highly reactive acyl chloride, serves as a cornerstone in the synthesis of a multitude of pharmaceutical agents. Its ability to readily introduce the phenylacetyl group via acylation reactions makes it an indispensable building block in the creation of diverse molecular architectures with significant therapeutic applications. This technical guide provides an in-depth exploration of the role of this compound in pharmaceutical synthesis, with a focus on its application in the production of key antibiotics and anticonvulsant drugs. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways and mechanisms of action are presented to offer a comprehensive resource for professionals in drug discovery and development.

Core Applications in Pharmaceutical Synthesis

The primary utility of this compound in the pharmaceutical industry lies in its function as a potent acylating agent. It readily reacts with nucleophiles such as amines and alcohols to form stable amide and ester linkages, respectively. These reactions are fundamental to the synthesis of a wide range of active pharmaceutical ingredients (APIs).

Synthesis of β-Lactam Antibiotics: The Case of Penicillin G

Phenylacetic acid, derived from this compound, is a crucial precursor in the industrial biosynthesis of Penicillin G (benzylpenicillin). In the fermentation process using the fungus Penicillium chrysogenum, phenylacetic acid is supplied as a side-chain precursor, which is incorporated into the penicillin structure by the enzyme acyl-CoA:6-aminopenicillanic acid acyltransferase.[1] This enzymatic acylation of the 6-aminopenicillanic acid (6-APA) nucleus is a critical step in producing this life-saving antibiotic. While the industrial process is biosynthetic, the chemical principles of acylation are central.

Mechanism of Action of Penicillin G:

Penicillin G exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It specifically targets and irreversibly acylates the active site of penicillin-binding proteins (PBPs), which are bacterial enzymes responsible for the cross-linking of peptidoglycan chains. This disruption of cell wall integrity leads to cell lysis and bacterial death.

Synthesis of Barbiturate (B1230296) Anticonvulsants: The Case of Phenobarbital (B1680315)

This compound is a key precursor in some synthetic routes to phenobarbital, a long-acting barbiturate used to treat seizures.[2] However, a more common and well-documented pathway involves the use of diethyl phenylmalonate, which can be synthesized from precursors derived from phenylacetic acid. The synthesis culminates in the condensation of a disubstituted malonic ester with urea.

Mechanism of Action of Phenobarbital:

Phenobarbital's anticonvulsant properties stem from its effects on the central nervous system. It is a positive allosteric modulator of the GABA-A receptor, increasing the duration of chloride channel opening, which leads to hyperpolarization of the neuronal membrane and reduced excitability.[3][4] Additionally, it inhibits glutamate-mediated excitation by blocking AMPA and kainate receptors.

Synthesis of Other Anticonvulsants and CNS Agents

This compound and its derivatives are extensively used in the synthesis of a variety of other anticonvulsant drugs and central nervous system (CNS) agents. The phenylacetamide moiety is a common structural feature in many of these compounds. The synthesis typically involves the acylation of a primary or secondary amine with this compound or a substituted variant.[5]

Mechanism of Action of Phenylacetamide-based Anticonvulsants:

Many anticonvulsants containing the phenylacetamide scaffold are believed to exert their therapeutic effects by modulating voltage-gated sodium channels.[1] By binding to and stabilizing the inactivated state of these channels, they reduce the ability of neurons to fire at high frequencies, a characteristic of seizure activity. This leads to a decrease in the release of excitatory neurotransmitters like glutamate.

Quantitative Data Presentation

The following tables summarize key quantitative data for representative syntheses involving this compound and its derivatives.

Table 1: Synthesis of Phenobarbital Intermediates and Final Product [2]

| Reaction Stage | Key Reagents | Solvent | Temperature (°C) | Reported Yield (%) |

| Diethyl Phenylmalonate Synthesis | Ethyl phenylacetate (B1230308), Diethyl oxalate (B1200264), Sodium ethoxide | Ethanol (B145695) | 60, then 175 | 80-85 |

| Diethyl Ethylphenylmalonate Synthesis | Diethyl phenylmalonate, Ethyl bromide, Sodium ethoxide | Diethyl carbonate | 95-100 | 19 |

| Phenobarbital Synthesis | Diethyl ethylphenylmalonate, Urea, Sodium methoxide | Methanol | Reflux | 17.45 |

Table 2: Representative Yields for Amidation Reactions with this compound Derivatives

| Amine Reactant | Acyl Chloride | Base | Solvent | Yield (%) | Reference |

| 5,5'-(2,2'-thiobis...) | This compound | NEt₃ | DMA | 88 | [6] |

| Aniline (B41778) | Benzoyl Chloride | Pyridine | - | 95 | [7] |

| 4-chloroaniline (B138754) | 2-Bromo-2-phenylacetyl chloride | Triethylamine (B128534) | DCM | Not specified | |

| Various primary amines | Various acyl chlorides | - | NMP | 53-85 |

Experimental Protocols

General Experimental Workflow for Amide Synthesis

The synthesis of amide-based pharmaceuticals using this compound generally follows a standard laboratory workflow.

Protocol 1: Synthesis of N-(4-chlorophenyl)-2-bromo-2-phenylacetamide[9]

This protocol describes the acylation of an aniline derivative with a substituted this compound, a common step in the synthesis of anticonvulsant candidates.

-

Materials:

-

4-chloroaniline (1.0 eq)

-

Triethylamine (1.2 eq)

-

2-Bromo-2-phenylacetyl chloride (1.1 eq)

-

Anhydrous Dichloromethane (DCM)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

-

-

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-chloroaniline and triethylamine in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath with stirring.

-

Dissolve 2-bromo-2-phenylacetyl chloride in anhydrous DCM in a dropping funnel.

-

Add the 2-bromo-2-phenylacetyl chloride solution dropwise to the stirred aniline solution over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

-

Protocol 2: Synthesis of Diethyl Phenylmalonate[2]

This protocol details a key step in a classical synthesis of phenobarbital.

-

Materials:

-

Sodium (23 g)

-

Absolute ethanol (500 cc)

-

Diethyl oxalate (146 g)

-

Ethyl phenylacetate (175 g)

-

Dry ether (800 cc)

-

Sulfuric acid (concentrated, 29 cc in 500 cc water)

-

Three-necked flask, stirrer, reflux condenser, dropping funnel

-

-

Procedure:

-

In a three-necked flask, dissolve sodium in absolute ethanol to prepare sodium ethoxide.

-

Cool the solution to 60°C.

-

Rapidly add diethyl oxalate with vigorous stirring, followed immediately by ethyl phenylacetate.

-

The sodium derivative of diethyl phenyloxobutandioate will crystallize.

-

Cool the resulting paste to room temperature, stir with dry ether, and collect the solid by suction filtration.

-

Wash the solid with dry ether.

-

Liberate the diethyl phenyloxobutandioate by treating the sodium salt with a dilute solution of sulfuric acid.

-

Separate the oily layer and extract the aqueous layer with ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and distill off the ether.

-

Heat the residual oil under reduced pressure (approx. 15 mmHg) to 175°C until the evolution of carbon monoxide ceases (approximately 5-6 hours) to yield diethyl phenylmalonate.

-

Conclusion

This compound is a versatile and highly valuable reagent in pharmaceutical synthesis. Its reactivity as an acylating agent enables the efficient construction of amide and ester functionalities, which are prevalent in a wide range of therapeutic agents. From its foundational role as a precursor in the biosynthesis of Penicillin G to its extensive use in the synthesis of phenobarbital and other anticonvulsants, this compound continues to be a critical tool for medicinal chemists. The protocols and data presented in this guide underscore its importance and provide a practical resource for researchers and professionals dedicated to the advancement of pharmaceutical sciences.

References

- 1. scribd.com [scribd.com]

- 2. benchchem.com [benchchem.com]

- 3. thaiscience.info [thaiscience.info]

- 4. benchchem.com [benchchem.com]

- 5. Catalytic Enantioselective Synthesis of N-C Axially Chiral N-(2,6-Disubstituted-phenyl)sulfonamides through Chiral Pd-Catalyzed N-Allylation [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

Phenylacetyl Chloride: A Versatile Building Block in Agrochemical Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Phenylacetyl chloride, a highly reactive acyl chloride, serves as a crucial intermediate in the synthesis of a diverse range of agrochemicals. Its ability to readily introduce the phenylacetyl moiety into various molecular structures has been pivotal in the development of potent fungicides, insecticides, and rodenticides. This technical guide provides a comprehensive overview of the core applications of this compound in agrochemical development, with a focus on data-driven insights, detailed experimental protocols, and a clear visualization of key chemical and biological pathways.

Fungicide Development: The Rise of Phenylamides

This compound is a key precursor in the synthesis of a significant class of fungicides known as phenylamides. These systemic fungicides are highly effective against oomycete pathogens, which cause devastating diseases like late blight in potatoes and downy mildew in grapes.

Benalaxyl (B1667974) and Benalaxyl-M: A Case Study

Benalaxyl is a prime example of a phenylamide fungicide directly synthesized using this compound. It is a systemic fungicide with protective, curative, and eradicant properties.[1][2] The fungicidal activity is primarily attributed to the (R)-enantiomer, known as Benalaxyl-M, which is often used in commercial formulations for its higher biological efficacy.[1][3]

The synthesis of benalaxyl involves the N-acylation of methyl N-(2,6-dimethylphenyl)-DL-alaninate with this compound.

-

Step 1: Synthesis of methyl N-(2,6-dimethylphenyl)-DL-alaninate: This intermediate is prepared by the reaction of 2,6-dimethylaniline (B139824) with a derivative of alanine.

-

Step 2: N-acylation with this compound:

-

In a reaction vessel, dissolve methyl N-(2,6-dimethylphenyl)-DL-alaninate in a suitable inert solvent (e.g., toluene (B28343) or dichloromethane).

-

Add a base, such as triethylamine (B128534) or pyridine, to act as an acid scavenger.

-

Slowly add a stoichiometric amount of this compound to the solution while maintaining a controlled temperature.

-

The reaction mixture is stirred until the reaction is complete, which can be monitored by techniques like thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is washed with water and a mild acid to remove unreacted starting materials and the base.

-

The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure to yield crude benalaxyl.

-

Further purification can be achieved by recrystallization or column chromatography.

-

Logical Relationship: Synthesis of Benalaxyl

Caption: General synthesis pathway for the fungicide Benalaxyl.

Mode of Action of Phenylamide Fungicides

Phenylamide fungicides, including benalaxyl, act by specifically inhibiting ribosomal RNA (rRNA) synthesis in oomycete pathogens.[3][4][5] They target RNA polymerase I, a crucial enzyme for transcribing rRNA genes.[3][6] This disruption halts ribosome biogenesis and subsequent protein synthesis, ultimately leading to fungal cell death.[3]

Signaling Pathway: Phenylamide Mode of Action

Caption: Inhibition of rRNA synthesis by phenylamide fungicides.

Quantitative Data on Phenylacetamide Fungicidal Activity